10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
CAS No.: 130144-34-2
Cat. No.: VC21335261
Molecular Formula: C22H20N2O5
Molecular Weight: 392.4 g/mol
Purity: >95%
* For research use only. Not for human or veterinary use.
![10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione - 130144-34-2](/images/no_structure.jpg)
CAS No. | 130144-34-2 |
---|---|
Molecular Formula | C22H20N2O5 |
Molecular Weight | 392.4 g/mol |
IUPAC Name | 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Standard InChI | InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3 |
Standard InChI Key | FJHBVJOVLFPMQE-UHFFFAOYSA-N |
SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O |
Canonical SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O |
Appearance | off white powder |
Chemical Identity and Structure
Nomenclature and Identification
The compound's complex structure contributes to its specific chemical behaviors and interactions. The presence of hydroxyl groups makes it susceptible to oxidation reactions, while the lactone functionality (created by the oxa bridge and adjacent carbonyl group) is characteristic of camptothecin-like compounds and is likely critical for its biological activity.
Relationship to Known Compounds
Connection to Camptothecin Derivatives
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione shares significant structural similarities with camptothecin derivatives, a well-established class of topoisomerase I inhibitors used in cancer therapy. PubChem specifically links this compound to 7-Ethyl-10-hydroxycamptothecin (CID 104842), indicating their close relationship . This connection is significant as it provides insight into the potential biological activities and mechanism of action of the compound.
Camptothecins represent a class of natural products and their derivatives that have been extensively studied for their anticancer properties. The first compound in this class, camptothecin, was isolated from the Chinese tree Camptotheca acuminata in the 1960s. Since then, numerous derivatives have been developed to improve efficacy and reduce toxicity. The structural relationship between 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione and camptothecin derivatives suggests that it may share similar biological properties and potential therapeutic applications.
Key structural features that this compound likely shares with camptothecin derivatives include:
-
A pentacyclic ring system with specific stereochemistry
-
A lactone ring (formed by the oxa bridge) that is critical for topoisomerase I inhibition
-
Hydroxyl groups that can form hydrogen bonds with target enzymes
-
Ethyl substituents that may enhance lipophilicity and cell penetration
The structural and likely functional similarities between 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione and these clinically established agents suggest potential applications in cancer therapy, particularly for types that respond to topoisomerase I inhibition.
Biological Activity and Mechanism of Action
Topoisomerase Inhibition
Based on its structural relationship to camptothecin derivatives like SN-38, it is reasonable to infer that 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione likely functions as a topoisomerase I inhibitor. Topoisomerase I is an enzyme that relieves torsional strain in DNA during replication and transcription by creating single-strand breaks and allowing the DNA to unwind. Camptothecin derivatives bind to the topoisomerase I-DNA complex, preventing the re-ligation of these breaks and leading to DNA damage, which is particularly lethal in rapidly dividing cells such as cancer cells.
The mechanism likely involves:
-
Formation of a stable ternary complex with topoisomerase I and DNA
-
Prevention of the re-ligation step in the topoisomerase I catalytic cycle
-
Accumulation of single-strand breaks in DNA
-
Conversion of these breaks to double-strand breaks during DNA replication
-
Triggering of DNA damage response pathways
-
Cell cycle arrest and apoptosis in proliferating cells
The presence of specific functional groups in 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione, particularly the hydroxyl groups and the lactone ring, likely contributes to its binding to the topoisomerase I-DNA complex.
Anticancer Activity
By analogy with other camptothecin derivatives, 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione would be expected to exhibit anticancer activity against a variety of tumor types. Camptothecin derivatives have shown efficacy against colorectal, ovarian, small-cell lung, and cervical cancers, among others.
The anticancer mechanism would likely involve:
-
Preferential toxicity in rapidly dividing cells due to S-phase specificity
-
Induction of DNA damage through topoisomerase I inhibition
-
Activation of cell cycle checkpoints leading to arrest at the G2/M phase
-
Initiation of apoptotic pathways in cancer cells
-
Potential anti-angiogenic effects that inhibit tumor vascularization
The specific substitution pattern of 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione may confer unique properties that affect its spectrum of activity, potency, or pharmacokinetic profile compared to other camptothecin derivatives.
Structure-Activity Relationships
Key Structural Features
Structure-activity relationship (SAR) studies of camptothecin derivatives provide insights into the likely importance of specific structural features in 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione. Based on these studies, several structural elements are likely critical for its biological activity:
Modification Site | Strategy | Potential Benefits |
---|---|---|
7-hydroxyl group | Acylation or alkylation | Improved stability; altered pharmacokinetics |
19-hydroxyl group | Phosphorylation or glycosylation | Enhanced water solubility; prodrug development |
Ethyl groups | Replacement with other alkyl or functional groups | Optimized lipophilicity; improved cellular uptake |
Lactone ring | Stabilization through structural modifications | Reduced hydrolysis at physiological pH; increased half-life |
Addition of targeting moieties | Conjugation with tumor-targeting ligands | Tumor-specific delivery; reduced systemic toxicity |
Research Status and Future Directions
Current Research Status
While specific research on 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is limited in the publicly available literature, its relationship to camptothecin derivatives and specifically to SN-38 suggests several areas of potential investigation:
-
Preclinical evaluation of anticancer activity against various tumor types.
-
Comparison of potency and selectivity with established topoisomerase I inhibitors.
-
Assessment of pharmacokinetic and pharmacodynamic properties.
-
Investigation of toxicity profiles and potential side effects.
-
Exploration of formulation strategies to address potential challenges in drug delivery.
The compound's presence in chemical databases and its structural relationship to clinically relevant compounds indicate scientific interest, but more research is needed to fully characterize its properties and potential applications.
Future Research Directions
Future research on 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione could focus on several promising directions:
-
Comprehensive characterization of anticancer activity against a broad panel of cancer cell lines and patient-derived xenografts.
-
Detailed mechanistic studies confirming topoisomerase I inhibition and exploring potential additional targets.
-
Development and evaluation of derivatives with improved properties, such as enhanced stability, solubility, or target selectivity.
-
Investigation of combination strategies with other anticancer agents, including potential synergistic interactions.
-
Exploration of novel delivery systems to address potential challenges in formulation and administration.
-
Assessment of activity against drug-resistant cancer cells, particularly those showing resistance to established topoisomerase I inhibitors.
-
Evaluation of potential applications beyond cancer, such as antimicrobial or antiviral therapy.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume